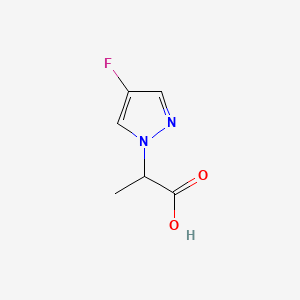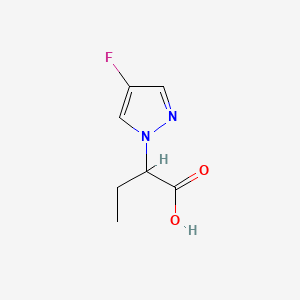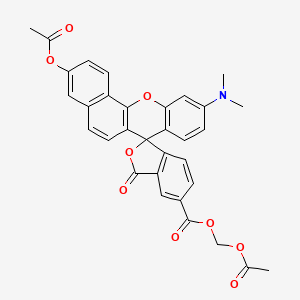
Carboxy SNARF 1 acetoxymethyl ester acetate
Vue d'ensemble
Description
Carboxy SNARF 1 acetoxymethyl ester acetate is a useful research compound. Its molecular formula is C32H25NO9 and its molecular weight is 567.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carboxy SNARF 1 acetoxymethyl ester acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carboxy SNARF 1 acetoxymethyl ester acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intracellular pH Measurement
Carboxy SNARF-1 is extensively used for ratiometric recording of intracellular pH (pHi) in small isolated cells. It offers a robust method for stable pHi recordings in various cell types. Notably, it displays strong pH-sensitive peak emissions, making it suitable for low light intensity recordings without significant photobleaching. This feature provides an advantage over other commonly used probes like BCECF, as it simplifies the setup and reduces interference from other fluorescent drugs (Buckler & Vaughan-Jones, 1990).
Spectral and Photophysical Studies
Benzo[c]-xanthene dyes, including Carboxy SNARF-1, have been characterized for pH measurement in both excitation and emission ratio applications. These dyes show distinct emissions from their protonated and deprotonated forms, suitable for simultaneous determination of pH and Ca2+ transients, and are well-resolved from calcium indicators like fura-2 and indo-1 (Whitaker, Haugland & Prendergast, 1991).
Subcellular Compartmentation
Studies on maize root epidermal cells revealed that Carboxy SNARF-1, when loaded into cells, demonstrates fluorescence throughout the cell. This distribution helps understand ion transport processes in plant cells, offering insights into the subcellular distribution of dyes after loading with lipophilic precursors (Brauer, Uknalis, Triana & Tu, 1996).
Cell-based Bioassays
Carboxy SNARF-1 has been used in cell-based bioassays for detecting changes in intracellular pH as a response to external agents like bacterial endotoxin. Its application in microfluidic systems demonstrates its potential in high-throughput drug screening and sensing of biotoxins (Itle, Zguris & Pishko, 2004).
Intracellular pH Redistribution
Research on human malignant glioma cells highlighted that Carboxy SNARF-1's calibration varied among cells, due to intracellular pK shifts caused by redistribution of the indicator. This finding indicates a limitation in using Carboxy SNARF-1 for intracellular pH measurement, especially at alkaline pH values (Opitz, Merten & Acker, 1994).
Bio-Labelling and Imaging
A study on SNARF dyes, including Carboxy SNARF-1, explored their use in bio-labelling and fluorescence lifetime imaging. By modifying the dye's structure, its application was extended to efficiently link to cysteine protein sites, demonstrating its potential in more sophisticated bio-labelling applications (Richter et al., 2015).
Gas Phase Sensing
Carboxy SNARF-1 has been utilized to detect gases like ammonia and acetic acid in the air. Its pH-sensitive properties enable it to react to gas adsorption, showcasing its utility beyond biological systems (Fu & Zhang, 2018).
Propriétés
IUPAC Name |
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO9/c1-17(34)38-16-39-30(36)20-6-10-25-24(14-20)31(37)42-32(25)26-12-7-21(33(3)4)15-28(26)41-29-23-9-8-22(40-18(2)35)13-19(23)5-11-27(29)32/h5-15H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPLIYAQYGRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy SNARF 1 acetoxymethyl ester acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




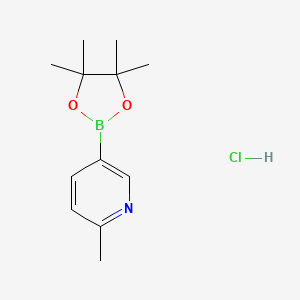
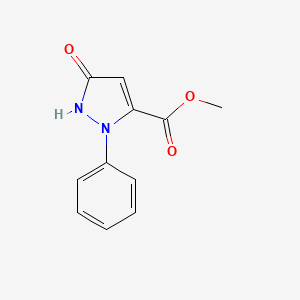
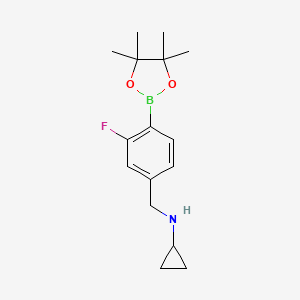
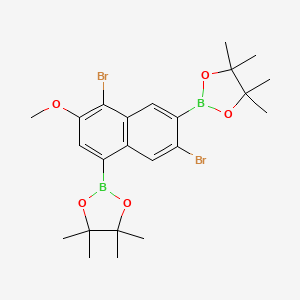
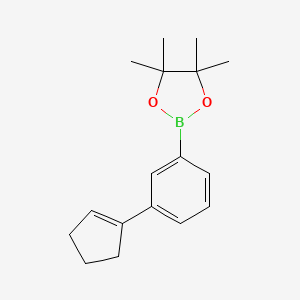
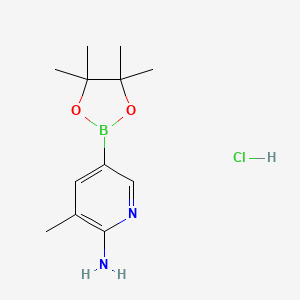
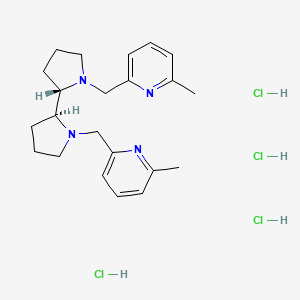
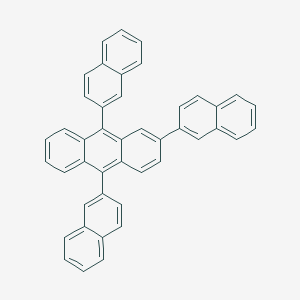
![(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)methanamine;hydrochloride](/img/structure/B8249111.png)
![3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B8249125.png)
